(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid structure
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid structure
An In-depth Technical Guide to (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid: Synthesis, Characterization, and Application
Authored by Gemini, Senior Application Scientist
Abstract
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid, also known as N-Boc-N-methyl-D-phenylglycine, is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science. Its unique structure, featuring both a sterically demanding phenyl group and an N-methyl modification on the α-amino group, imparts valuable properties to synthetic peptides. The incorporation of this building block can enhance metabolic stability, improve cell permeability, and constrain peptide conformation, all of which are critical parameters in modern drug design. This technical guide provides a comprehensive overview of the synthesis, purification, structural elucidation, and applications of this versatile compound, tailored for researchers, scientists, and drug development professionals.
Introduction and Significance
The field of peptide-based therapeutics is undergoing a renaissance, driven by the need for highly specific and potent drugs with favorable safety profiles. However, native peptides often suffer from poor pharmacokinetic properties, including rapid degradation by proteases and low membrane permeability. Chemical modifications of the peptide backbone are a cornerstone of strategies to overcome these limitations. N-methylation of the amide bond is a particularly effective modification. It protects against enzymatic cleavage and can favor a cis-amide bond conformation, which can be crucial for receptor binding and biological activity.
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is a valuable building block for introducing an N-methylated D-phenylglycine residue. Phenylglycine-type amino acids are themselves constituents of a variety of peptide natural products, including glycopeptide antibiotics.[1] The D-configuration and the phenyl side chain can introduce specific conformational constraints and hydrophobic interactions, which can be finely tuned by the N-methyl group. This guide will delve into the practical aspects of utilizing this compound in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is essential for its effective use.
| Property | Value | Source |
| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | N/A |
| Synonyms | N-Boc-N-methyl-D-phenylglycine, (R)-2-((Tert-butoxycarbonyl)(methyl)amino)-2-phenylacetic acid | [2] |
| CAS Number | 30925-12-3 | [2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [2] |
| Molecular Weight | 265.31 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, Ethyl Acetate); Insoluble in water. | [3] |
| Storage | 2-8°C, sealed in a dry environment | [4] |
Structural Diagram
Caption: 2D structure of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid.
Synthesis and Purification
The synthesis of the title compound can be achieved through a straightforward N-protection of the corresponding N-methyl-D-phenylglycine. The precursor, N-methyl-D-phenylglycine, can be synthesized from D-phenylglycine.
Synthesis of the Precursor: D-phenylglycine
D-phenylglycine can be synthesized from D-mandelic acid in a one-step process.[5]
Synthesis of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
The following protocol is an adaptation of established methods for the Boc-protection of amino acids.[3]
Materials:
-
N-methyl-D-phenylglycine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Dissolution: Dissolve N-methyl-D-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Work-up:
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 times).
-
-
Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure to yield the crude product.
Purification
The crude product can be purified by crystallization.
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Add a non-polar solvent (e.g., hexane) dropwise until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Caption: General workflow for the synthesis of N-Boc-N-methyl-D-phenylglycine.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ 5.0-5.3 ppm (s, 1H): The α-proton. The chemical shift will be influenced by the N-methylation and may show broadening due to restricted rotation around the N-Cα bond.
-
δ 2.8-3.0 ppm (s, 3H): The N-methyl protons.
-
δ 1.4-1.5 ppm (s, 9H): The protons of the tert-butyl group of the Boc protector.
-
δ 9.0-11.0 ppm (br s, 1H): The carboxylic acid proton, which may be broad and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 170-175 ppm: Carboxylic acid carbonyl carbon.
-
δ 155-157 ppm: Carbonyl carbon of the Boc group.
-
δ 135-140 ppm: Quaternary aromatic carbon of the phenyl group.
-
δ 127-130 ppm: Aromatic CH carbons of the phenyl group.
-
δ 80-82 ppm: Quaternary carbon of the tert-butyl group.
-
δ 58-62 ppm: α-carbon.
-
δ 30-35 ppm: N-methyl carbon.
-
δ 28-29 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1740-1760 cm⁻¹: C=O stretch of the Boc group carbonyl.
-
~1700-1725 cm⁻¹: C=O stretch of the carboxylic acid carbonyl.
-
~1600, 1495, 1455 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 266.3, and/or [M+Na]⁺ at m/z 288.3. Fragmentation may involve the loss of the Boc group (-100 amu) or the carboxylic acid group (-45 amu).
Applications in Peptide Synthesis and Drug Discovery
The primary application of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6]
Rationale for Incorporation into Peptides
-
Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: N-methylation restricts the rotation around the Cα-C bond and can favor a cis-amide bond conformation, which can lead to more defined secondary structures and potentially higher receptor binding affinity and specificity.
-
Increased Membrane Permeability: The N-methyl group can mask the hydrogen bond donating capacity of the amide proton, which can improve the passive diffusion of the peptide across cell membranes.[4]
-
Blood-Brain Barrier Penetration: Peptides rich in N-methylated phenylalanine residues have been investigated as potential shuttles to cross the blood-brain barrier, opening avenues for the delivery of therapeutics to the central nervous system.[7]
Caption: Impact of incorporating N-methylated amino acids on peptide properties.
Example Application: Solid-Phase Peptide Synthesis (SPPS)
The title compound can be readily incorporated into a growing peptide chain on a solid support using standard coupling reagents such as HBTU, HATU, or DIC/HOBt. The coupling to the secondary amine of the N-methylated residue can be slower than to a primary amine, and may require longer reaction times or the use of more potent coupling reagents.
Safety and Handling
While specific toxicity data for (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is not available, the related compound N-Boc-DL-phenylglycine is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[8]
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its ability to confer proteolytic resistance, constrain peptide conformation, and improve membrane permeability makes it an attractive tool for researchers in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a foundation for its effective use in the laboratory.
References
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. [Link]
- CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine. (2015).
-
PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. Retrieved January 18, 2026, from [Link]
-
Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(27), 2665–2668. [Link]
-
PubChem. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid - Safety and Hazards. Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2021). PubMed. [Link]
-
(2R)-2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]
-
N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. (2019). Request PDF. [Link]
-
Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. (n.d.). Retrieved January 18, 2026, from [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). ChemRxiv. [Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4 | CID 571805 - PubChem [pubchem.ncbi.nlm.nih.gov]
